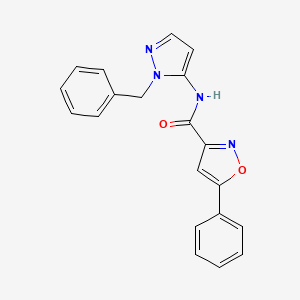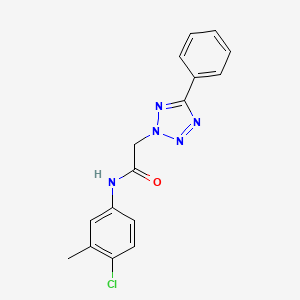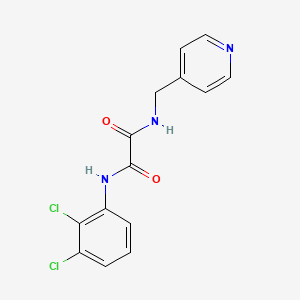![molecular formula C14H11BrClN3O2 B4692819 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4692819.png)
2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide
Vue d'ensemble
Description
2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide, also known as BCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCA is a member of the benzamide family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for use in a variety of research applications. In
Applications De Recherche Scientifique
2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in the regulation of cell survival and proliferation. 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has been shown to have anti-inflammatory and antioxidant effects. 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide has also been shown to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide is its specificity for certain enzymes and signaling pathways. This specificity makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, the complexity of the synthesis method and the limited availability of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide. One area of research is the development of new cancer therapies based on the use of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide and other benzamide compounds. Another area of research is the study of the biochemical and physiological effects of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide, particularly its effects on the immune system. Finally, there is a need for further research into the mechanism of action of 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)benzamide, which may lead to the development of new drugs with even greater specificity and efficacy.
Propriétés
IUPAC Name |
2-[(4-bromo-2-chlorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2/c15-8-5-6-12(10(16)7-8)19-14(21)18-11-4-2-1-3-9(11)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBKWNQUBXISAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B4692748.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N,N-dimethylacrylamide](/img/structure/B4692758.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4692760.png)
![N-(4-chloro-2-fluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4692765.png)

![dimethyl 5-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)isophthalate](/img/structure/B4692774.png)
![2-(3-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4692780.png)

![methyl 4-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4692798.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4692804.png)
![N-(2-bromophenyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4692813.png)
![5-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4692815.png)
![2-[4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4692827.png)